molecular formula C17H24Cl2N2 B12910945 (S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine CAS No. 820980-63-0

(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine

Katalognummer: B12910945
CAS-Nummer: 820980-63-0
Molekulargewicht: 327.3 g/mol
InChI-Schlüssel: WNRZWWLLVZNWNS-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C11H15Cl3N2 It is a heterocyclic amine that contains a pyrrolidine ring substituted with a cyclohexyl group and a 2,4-dichlorobenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and a suitable aldehyde or ketone.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine and a suitable leaving group.

    Attachment of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be attached through a nucleophilic aromatic substitution reaction using 2,4-dichlorobenzyl chloride and the pyrrolidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Reaction Temperatures: Maintaining specific temperatures to optimize reaction rates and minimize side reactions.

    Purification Techniques: Utilizing techniques such as recrystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine: Lacks the (S)-configuration.

    N-(2,4-Dichlorobenzyl)pyrrolidin-3-amine: Lacks the cyclohexyl group.

    N-Cyclohexylpyrrolidin-3-amine: Lacks the 2,4-dichlorobenzyl group.

Uniqueness

(S)-N-Cyclohexyl-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of both cyclohexyl and 2,4-dichlorobenzyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

820980-63-0

Molekularformel

C17H24Cl2N2

Molekulargewicht

327.3 g/mol

IUPAC-Name

(3S)-N-cyclohexyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C17H24Cl2N2/c18-14-7-6-13(17(19)10-14)12-21(16-8-9-20-11-16)15-4-2-1-3-5-15/h6-7,10,15-16,20H,1-5,8-9,11-12H2/t16-/m0/s1

InChI-Schlüssel

WNRZWWLLVZNWNS-INIZCTEOSA-N

Isomerische SMILES

C1CCC(CC1)N(CC2=C(C=C(C=C2)Cl)Cl)[C@H]3CCNC3

Kanonische SMILES

C1CCC(CC1)N(CC2=C(C=C(C=C2)Cl)Cl)C3CCNC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.